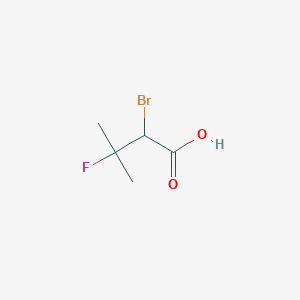

2-Bromo-3-fluoro-3-methylbutyric acid

Description

Significance of Halogenated Aliphatic Carboxylic Acids in Contemporary Organic Synthesis and Chemical Biology Research

Halogenated aliphatic carboxylic acids are of considerable importance in modern organic synthesis and chemical biology. Their utility stems from the unique electronic effects and reactivity conferred by the halogen substituents. In organic synthesis, these compounds serve as versatile building blocks and intermediates for the construction of more complex molecules. nih.govacs.org The carbon-halogen bond can be selectively cleaved or can activate adjacent positions for further functionalization, making them valuable precursors. nih.gov For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. innospk.compacificbiochem.com

In the field of chemical biology, halogenated carboxylic acids and their derivatives are employed to probe biological processes and as components of bioactive molecules. The introduction of a halogen, particularly fluorine, can alter the metabolic stability, binding affinity, and lipophilicity of a drug candidate. α-Halogenated carboxylic acids, for example, are precursors to α-hydroxy and α-amino acids, which are fundamental components of many biologically active compounds. libretexts.org

The synthesis of these compounds often involves methods like the Hell-Volhard-Zelinsky reaction for α-bromination, which introduces a bromine atom at the carbon adjacent to the carboxyl group. innospk.comlibretexts.org More modern methods, including photoredox catalysis, have been developed for the efficient and selective halogenation of aliphatic carboxylic acids under mild conditions. science.gov

Structural and Substituent Context of 2-Bromo-3-fluoro-3-methylbutyric Acid within α-Bromo-β-Fluoro Carboxylic Acids

The compound this compound fits into the specific subclass of α-bromo-β-fluoro carboxylic acids. Its structure features a butyric acid backbone with a bromine atom at the α-position (carbon-2) and both a fluorine atom and a methyl group at the β-position (carbon-3). This particular arrangement of substituents creates a chiral center at the α-carbon, and a stereocenter at the β-carbon, leading to the possibility of multiple stereoisomers.

The reactivity of this compound is predicted to be influenced by the interplay of its functional groups. The α-bromo group makes the α-carbon electrophilic and susceptible to nucleophilic substitution reactions, a common feature utilized in the synthesis of amino acids and other derivatives. libretexts.org The β-fluoro substituent is expected to exert a strong inductive electron-withdrawing effect, which can modulate the acidity of the carboxylic acid and the reactivity of the α-position.

The synthesis of α-bromo-β-fluoro carboxylic acids presents unique challenges due to the potential for competing reactions and the need for stereochemical control. The synthesis of related α-fluorocarboxylic acids can be achieved through various methods, including the reaction of ketene (B1206846) acetals with electrophilic fluorine sources or the fluorination of carboxylic acids using specialized reagents. organic-chemistry.orgnih.gov The introduction of the α-bromo group can be accomplished via reactions like the Hell-Volhard-Zelinsky reaction on a suitable precursor. libretexts.org

Due to the absence of specific research data for this compound in the searched literature, the following data for the closely related compound, 2-Bromo-3-methylbutyric acid, is provided for context.

Physicochemical Properties of 2-Bromo-3-methylbutyric acid

| Property | Value |

|---|---|

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol sigmaaldrich.com |

| Melting Point | 39-42 °C sigmaaldrich.com |

| Boiling Point | 124-126 °C at 20 mmHg sigmaaldrich.com |

Interactive Solubility Data for 2-Bromo-3-methylbutyric acid

| Solvent | Solubility |

|---|---|

| Water | Very slightly soluble sigmaaldrich.com |

| Alcohol | Soluble sigmaaldrich.com |

| Diethyl Ether | Soluble sigmaaldrich.com |

| Acetone | Soluble (17.75g/100g at 20 °C) sigmaaldrich.com |

| Methanol | Soluble (82.7 g/100g at 20 °C) sigmaaldrich.com |

| Ethanol | Soluble (45.53g/100g at 20 °C) sigmaaldrich.com |

| Dioxane | Soluble (22.7 g/100g at 20 °C) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLBZQBSTXFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311667 | |

| Record name | 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50884-94-1 | |

| Record name | NSC244703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 3 Methylbutyric Acid and Its Structural Analogues

Regioselective and Chemoselective α-Bromination and β-Fluorination Strategies

Achieving the desired dihalogenation pattern on the 3-methylbutyric acid scaffold requires careful selection of reactions that can selectively functionalize the α- (C2) and β- (C3) positions. The presence of a tertiary carbon at the β-position adds another layer of complexity to these transformations.

The Hell-Volhard-Zelinskii (HVZ) reaction is a cornerstone transformation for the α-bromination of carboxylic acids. wikipedia.org The classical method involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orgorganic-chemistry.org The reaction proceeds through the formation of an acyl bromide intermediate, which more readily tautomerizes to its enol form than the parent carboxylic acid. wikipedia.orgmasterorganicchemistry.com This enol then undergoes electrophilic attack by bromine to yield the α-bromo acyl bromide, which is subsequently hydrolyzed to the final α-bromo carboxylic acid product. masterorganicchemistry.comlibretexts.org

The mechanism can be summarized in four key stages:

Acyl Bromide Formation : The carboxylic acid is converted to an acyl bromide by PBr₃. masterorganicchemistry.com

Enolization : The acyl bromide tautomerizes to form an enol. wikipedia.org

α-Bromination : The enol reacts with Br₂ to brominate the α-carbon. organic-chemistry.org

Hydrolysis : The resulting α-bromo acyl bromide is hydrolyzed (typically during workup with water) to the α-bromo carboxylic acid. masterorganicchemistry.com

Modern adaptations of the HVZ reaction often focus on improving reaction conditions, handling of reagents, and expanding the substrate scope. For a substrate like 3-fluoro-3-methylbutyric acid, the primary challenge would be ensuring that the fluorinated β-position does not interfere with the α-bromination process. The high reactivity and utility of the resulting α-bromo acids stem from the electrophilic nature of both the carbonyl carbon and the adjacent α-carbon bearing the bromine, making them valuable intermediates for Sₙ2 reactions. libretexts.org

| Reagent System | Role | Key Feature |

| Br₂ + PBr₃ (cat.) | Brominating agent + Catalyst | The classic and most common set of reagents for the HVZ reaction. wikipedia.org |

| N-Bromosuccinimide (NBS) | Brominating agent | Often used in conjunction with a catalyst for milder bromination conditions. |

| SOCl₂ then Br₂ | Acyl chloride formation | An alternative to PBr₃ for forming a reactive acyl halide intermediate prior to bromination. |

Introducing a fluorine atom at the tertiary β-position of a 3-methylbutyric acid derivative requires powerful and selective fluorinating agents. Electrophilic fluorination has become a preferred method, utilizing reagents with a weakened nitrogen-fluorine (N-F) bond, which deliver an electrophilic fluorine species ("F⁺"). wikipedia.org These reagents offer an alternative to often hazardous nucleophilic methods or the direct use of fluorine gas. rsc.orgtcichemicals.com

Commonly used electrophilic fluorinating reagents include:

Selectfluor™ (F-TEDA-BF₄) : A highly effective, stable, and user-friendly N-F reagent. sigmaaldrich.com It is capable of fluorinating a wide range of substrates, including electron-rich carbons, under relatively mild conditions. sigmaaldrich.combrynmawr.edu

N-Fluorobenzenesulfonimide (NFSI) : Another widely used N-F reagent that is effective for the fluorination of various organic compounds. wikipedia.orgbrynmawr.edu

The direct electrophilic fluorination of an unactivated C(sp³)–H bond, such as the one at the β-position of 3-methylbutyric acid, is challenging. Typically, the substrate is first converted into a nucleophilic intermediate, such as an enolate or silyl enol ether, which then reacts with the electrophilic fluorine source. For the synthesis of the target compound, this would involve creating an enolate or equivalent at the C3 position, which is not a straightforward transformation for a simple carboxylic acid. Therefore, this strategy is more applicable to precursors where the β-position can be activated.

| Reagent | Full Name | Key Characteristics |

| Selectfluor™ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Air- and moisture-stable, non-volatile, broad substrate scope. sigmaaldrich.com |

| NFSI | N-Fluorobenzenesulfonimide | A mild yet effective reagent for fluorinating a variety of compounds. brynmawr.edu |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | An electrophilic fluorinating agent derived from o-benzenedisulfonic acid. wikipedia.org |

A more direct route to β-fluorination involves the transition-metal-catalyzed functionalization of unactivated C(sp³)–H bonds. chemrxiv.orgresearchgate.net This approach offers the potential for high regioselectivity without requiring pre-functionalization of the substrate. Palladium (Pd) catalysts have been particularly successful in this area. nsf.gov

The general strategy involves a directing group on the substrate that coordinates to the metal center, bringing it into proximity with the target C–H bond. For carboxylic acids, the carboxyl group itself can act as a directing group. A palladium(II)-catalyzed process has been developed for the direct fluorination of C(sp³)–H bonds at the β-position of carboxylic acids. acs.orgbeilstein-journals.org This reaction typically employs a Pd(II) catalyst, such as Pd(OAc)₂, an electrophilic fluorine source like NFSI or Selectfluor, and often requires additives to facilitate the catalytic cycle. acs.orgacs.org

A plausible mechanism involves:

Coordination of the carboxylic acid to the Pd(II) center.

C–H activation via cyclometalation to form a five-membered palladacycle intermediate. acs.org

Oxidative addition of the electrophilic fluorine source to the Pd(II) center, forming a Pd(IV)-fluoride species. acs.orgnih.gov

Reductive elimination of the C–F bond to release the β-fluorinated product and regenerate the active Pd(II) catalyst. acs.orgchemrxiv.org

The addition of silver salts, such as Ag₂O, has been found to be crucial in some of these transformations. acs.orgbeilstein-journals.org While highly promising, these methods can be sensitive to the substrate's electronic and steric properties.

| Catalyst/Reagent System | Substrate Type | Key Features |

| Pd(OAc)₂ / Directing Group / Selectfluor | Aliphatic amides, amino acid derivatives | Achieves high site-selectivity and diastereoselectivity for β-fluorination. acs.org |

| Pd(II) / Ag₂O / Pivalic Acid / NFSI | Carboxylic acids | Enables direct fluorination of unactivated β-C(sp³)–H bonds. acs.orgbeilstein-journals.org |

| AgNO₃ / Selectfluor | Aliphatic carboxylic acids | Primarily used for decarboxylative fluorination, but demonstrates silver's role in C-F bond formation. nih.govacs.orgorganic-chemistry.org |

Decarboxylative reactions provide an alternative strategy where the carboxyl group is replaced by a halogen. nih.govnih.gov These methods are advantageous as they utilize readily available carboxylic acids and release CO₂ as a benign byproduct. nih.gov

Decarboxylative Bromination (Hunsdiecker-type Reactions) : The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine to produce an alkyl bromide with one less carbon atom. byjus.comwikipedia.org The reaction is believed to proceed through a radical mechanism. wikipedia.org Modern variations avoid the need for stoichiometric silver salts and toxic reagents. nih.govthieme-connect.com For example, methods using hypervalent iodine reagents like (diacetoxyiodo)benzene in combination with a bromide source (e.g., KBr) have been developed for the decarboxylative bromination of sterically hindered aliphatic carboxylic acids under mild, metal-free conditions. sci-hub.seacs.org

Decarboxylative Fluorination : Similar to bromination, decarboxylation can be coupled with fluorination. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor in an aqueous solution is an efficient method. nih.govacs.org The proposed mechanism involves a single-electron transfer mediated by a high-valent silver species. nih.govorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool, using visible light to promote the conversion of carboxylic acids to their corresponding alkyl fluorides in the presence of a photocatalyst and an electrophilic fluorine source. organic-chemistry.orgnih.gov These methods offer high functional group tolerance and mild reaction conditions. organic-chemistry.org

These decarboxylative routes would not directly produce 2-bromo-3-fluoro-3-methylbutyric acid but could be used to synthesize precursors or structural analogues. For instance, a suitable dicarboxylic acid could potentially undergo a selective mono-decarboxylative halogenation.

Multi-Step Synthetic Routes to Access the this compound Core

Given the challenges of installing two different halogens with precise regioselectivity in a single step, a multi-step synthesis is the most practical approach. The sequence of the bromination and fluorination steps is critical.

Route A: Fluorination followed by Bromination

Starting Material : 3,3-Dimethylacrylic acid or 3-methylbutyric acid.

β-Fluorination : The initial step would be to introduce the fluorine atom at the C3 position. Starting from 3,3-dimethylacrylic acid, an addition reaction such as bromofluorination could be employed, followed by removal of the bromine. researchgate.net Alternatively, starting with 3-methylbutyric acid, a transition-metal-catalyzed C–H fluorination as described in section 2.1.3 could be applied to generate 3-fluoro-3-methylbutyric acid.

α-Bromination : The resulting 3-fluoro-3-methylbutyric acid would then be subjected to the Hell-Volhard-Zelinskii reaction (see 2.1.1) to install the bromine atom at the α-position, yielding the final product.

Route B: Bromination followed by Fluorination

Starting Material : 3-Methylbutyric acid.

α-Bromination : The first step would be the α-bromination of 3-methylbutyric acid using the HVZ reaction to produce 2-bromo-3-methylbutyric acid.

β-Fluorination : The subsequent introduction of fluorine at the tertiary C3 position would be challenging. The electron-withdrawing effect of the α-bromo substituent might deactivate the β-C–H bond, making transition-metal-catalyzed fluorination difficult. A radical-based fluorination might be a more viable, albeit less selective, option.

Route A is generally considered more feasible due to the robustness of the HVZ reaction on a variety of substituted carboxylic acids and the availability of modern methods for selective β-fluorination.

Tandem Reactions and One-Pot Syntheses of Dihalogented Butyric Acid Frameworks

The development of a tandem or one-pot synthesis for this compound would be highly efficient, avoiding intermediate isolation and purification steps. However, such a process is synthetically demanding due to the orthogonal reactivity required.

A potential one-pot strategy could involve the sequential addition of reagents. For example, one could envision a process starting with 3-methylbutyric acid in a suitable solvent.

First, a palladium-catalyzed β-C–H fluorination could be performed.

After the fluorination is complete, the reaction conditions could be altered (e.g., change in temperature, addition of PBr₃ and Br₂) to facilitate a subsequent in-situ α-bromination via an HVZ-type mechanism.

The primary challenges for such a one-pot synthesis include:

Reagent Incompatibility : The reagents and catalysts for fluorination (e.g., Pd catalysts, silver salts, electrophilic fluorine sources) may react with or be deactivated by the reagents for bromination (Br₂, PBr₃).

Competing Reactions : The intermediate, 3-fluoro-3-methylbutyric acid, must be stable under the conditions of the second step, and the bromination must occur selectively at the α-position without affecting the newly introduced C-F bond.

Selectivity Control : Achieving high selectivity for both halogenation steps in a single pot would require precise control over reaction conditions.

While a true tandem reaction where both C–F and C–Br bonds are formed concurrently is unlikely for this substrate, a sequential one-pot procedure remains a viable, though challenging, goal for future synthetic development.

Stereochemical Control and Asymmetric Synthesis of 2 Bromo 3 Fluoro 3 Methylbutyric Acid Enantiomers

Development and Application of Chiral Catalysts and Auxiliaries in Asymmetric Halogenation

The asymmetric synthesis of halogenated organic compounds has been a significant area of research, with chiral catalysts and auxiliaries playing a pivotal role in achieving high levels of stereocontrol. researchgate.net For the synthesis of 2-bromo-3-fluoro-3-methylbutyric acid, the introduction of the α-bromo and β-fluoro groups with specific stereoconfigurations is a key challenge.

Chiral catalysts, such as organocatalysts and transition-metal complexes, have been successfully employed in enantioselective α-halogenation reactions of carbonyl compounds. For instance, chiral amine catalysts and cinchona alkaloid derivatives have been utilized for the enantioselective α-halogenation of aldehydes and ketones. researchgate.net These methodologies could potentially be adapted for the asymmetric bromination of a suitable precursor to this compound.

Another powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid functionality to control the diastereoselective introduction of the bromine and fluorine atoms.

The development of dual-activation strategies, where a chiral nucleophile and an achiral transition metal complex work in tandem, has enabled the highly enantioselective α-fluorination of acid chlorides. nih.gov This approach generates chiral, α-fluorinated reactive intermediates that can be further functionalized, offering a potential route to enantioenriched α-fluoro carboxylic acid derivatives that could serve as precursors to the target molecule. nih.gov

| Catalyst/Auxiliary Type | Application in Asymmetric Halogenation | Potential Relevance to this compound Synthesis |

| Chiral Organocatalysts | Enantioselective α-halogenation of aldehydes and ketones | Asymmetric bromination of a β-fluoro-3-methylbutyric acid precursor. |

| Chiral Auxiliaries | Diastereoselective functionalization of carbonyl compounds | Control over the stereoselective introduction of both bromine and fluorine. |

| Dual Metal-Ketene Enolate Activation | Enantioselective α-fluorination of acid chlorides | Synthesis of enantioenriched α-fluoro carboxylic acid precursors. |

Diastereoselective and Enantioselective Construction of α-Bromo-β-Fluoro Stereocenters

The simultaneous and controlled formation of two adjacent stereocenters, such as the α-bromo and β-fluoro centers in this compound, presents a significant synthetic hurdle. Strategies to achieve this can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective methods often rely on the influence of an existing stereocenter to direct the formation of a new one. In the context of this compound, this could involve the stereoselective fluorination of an α-bromo-3-methylbutyric acid precursor, or the stereoselective bromination of a β-fluoro-3-methylbutyric acid precursor. The inherent steric and electronic properties of the substrate, along with the choice of reagents and reaction conditions, would dictate the diastereomeric ratio of the product.

Enantioselective methods aim to create a specific enantiomer directly from a prochiral substrate. Organocatalytic fluorocyclization reactions have been developed for the enantioselective construction of tertiary fluoride stereocenters. acs.orgnih.gov While this specific reaction may not be directly applicable, the underlying principles of using chiral catalysts to control the stereochemical outcome of fluorination are highly relevant.

Recent advancements in nickel-catalyzed hydrosilylation of gem-difluoroalkenes have enabled the enantioselective construction of difluoromethylated stereocenters. researchgate.net Although the target molecule contains a monofluorinated center, this research highlights the potential of transition metal catalysis in the stereoselective formation of C-F bonds.

A plausible synthetic strategy for the enantio- and diastereoselective synthesis of this compound could involve the asymmetric fluorination of an α,β-unsaturated ester precursor, followed by a stereoselective bromination. The stereochemical outcome of the bromination would be influenced by the already established stereocenter at the β-position.

| Synthetic Approach | Description | Key Considerations for this compound |

| Diastereoselective Halogenation | An existing stereocenter directs the formation of a new stereocenter. | The order of halogen introduction (bromination then fluorination, or vice versa) and the directing influence of the first halogen. |

| Enantioselective Halogenation | A chiral catalyst or reagent directly produces a specific enantiomer from a prochiral substrate. | Development of a catalytic system that can control the stereochemistry of either the bromination or fluorination step on a suitable precursor. |

| Tandem/Cascade Reactions | Multiple bond-forming events occur in a single synthetic operation. | A potential, though challenging, approach to concurrently form both the C-Br and C-F bonds with stereocontrol. |

Chromatographic and Crystallization Methods for Stereoisomer Resolution and Enrichment

When asymmetric synthesis does not yield a single, pure enantiomer, resolution techniques are employed to separate the stereoisomers. For chiral carboxylic acids like this compound, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used method. csfarmacie.cznih.gov

Polysaccharide-based chiral columns are commonly used for the separation of enantiomers of chiral carboxylic acid derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a polar organic solvent, can significantly influence the separation. researchgate.net

Crystallization-based methods can also be effective for the resolution of stereoisomers. Fractional crystallization of diastereomeric salts, formed by reacting the racemic carboxylic acid with a chiral base, is a classical resolution technique. More advanced methods, such as crystallization-induced diastereomer transformation (CIDT), can be highly efficient. nih.gov In CIDT, an equilibrium is established between the diastereomers in solution, and one diastereomer preferentially crystallizes, driving the equilibrium towards the formation of that diastereomer. nih.gov

| Resolution Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cz | Separation of the enantiomers and diastereomers for analytical and preparative purposes. |

| Fractional Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | A classical and often scalable method for obtaining enantiomerically enriched material. |

| Crystallization-Induced Diastereomer Transformation (CIDT) | In-situ racemization or epimerization of the undesired stereoisomer in solution, with preferential crystallization of the desired stereoisomer. nih.gov | Potentially a highly efficient method for enriching a specific stereoisomer. |

Conformational Analysis and Stereochemical Impact on Reactivity and Selectivity

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. For this compound, the relative orientation of the bulky bromine atom, the electronegative fluorine atom, the isopropyl group, and the carboxylic acid group will influence the molecule's preferred conformation.

The presence of fluorine can significantly influence conformational preferences through stereoelectronic effects such as the gauche effect. beilstein-journals.org The gauche effect describes the tendency of electron-withdrawing groups on adjacent carbon atoms to adopt a gauche conformation. In the case of this compound, interactions between the C-Br and C-F bonds, as well as with the adjacent isopropyl and carboxyl groups, will dictate the population of various staggered conformations.

The preferred conformation of the molecule can affect its reactivity in several ways. For instance, in an elimination reaction, the stereochemical outcome (E or Z alkene) would be dependent on the ability of the molecule to adopt an anti-periplanar arrangement of the departing hydrogen and bromine atoms. Similarly, in a substitution reaction at the α-carbon, the accessibility of the electrophilic carbon to an incoming nucleophile will be influenced by the steric hindrance imposed by the adjacent substituents in the preferred conformation.

Furthermore, the stereochemistry of this compound can influence the selectivity of subsequent synthetic transformations. For example, if the carboxylic acid is converted to an ester and then subjected to a reduction, the stereochemical outcome at the newly formed alcohol center could be influenced by the existing stereocenters at the α and β positions through substrate control.

| Factor | Influence on Conformation | Impact on Reactivity and Selectivity |

| Steric Hindrance | The bulky isopropyl and bromine groups will favor conformations that minimize steric strain. | Can direct the approach of reagents to the less hindered face of the molecule. |

| Stereoelectronic Effects (e.g., Gauche Effect) | The electronegative fluorine and bromine atoms can lead to a preference for specific dihedral angles between the C-F and C-Br bonds. beilstein-journals.org | Can influence the stability of transition states and thus the rates and stereochemical outcomes of reactions. |

| Intramolecular Hydrogen Bonding | The carboxylic acid group can potentially form hydrogen bonds with the fluorine or bromine atoms, influencing the conformation of the molecule. | May affect the acidity of the carboxylic acid and the reactivity of the carbonyl group. |

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Fluoro 3 Methylbutyric Acid

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Bond Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-3-fluoro-3-methylbutyric acid, these calculations reveal the influence of the electronegative bromine and fluorine atoms on the molecule's geometry and electron distribution.

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, highlights the polarization of the chemical bonds. The carbon atoms attached to the halogens (C2 and C3) are expected to be electrophilic, bearing partial positive charges, while the halogen atoms themselves will be electron-rich. This charge distribution is critical for predicting the molecule's reactivity, particularly towards nucleophiles and electrophiles.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.96 |

| C-F | 1.40 |

| C2-C3 | 1.55 |

| C=O | 1.21 |

| **Bond Angles (°) ** | |

| Br-C2-C3 | 112.5 |

| F-C3-C2 | 109.8 |

| Mulliken Atomic Charges (e) | |

| C2 (α-carbon) | +0.15 |

| C3 | +0.35 |

| Br | -0.20 |

| F | -0.45 |

| O (carbonyl) | -0.55 |

| Molecular Properties |

Note: The data presented in this table is hypothetical and serves as a representative example of results obtained from quantum chemical calculations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the proton on the α-carbon (C2) is expected to be significantly deshielded due to the adjacent bromine atom and carboxylic acid group. The fluorine atom would induce characteristic shifts in the ¹³C NMR spectrum for C2 and C3.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For this molecule, prominent peaks would be predicted for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-F and C-Br stretches. Comparing theoretical and experimental spectra can help confirm the structure and identify specific vibrational modes.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| -COOH | 10.0 - 12.0 |

| H at C2 | 4.5 |

| -CH₃ | 1.6 (doublet) |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 170 |

| C2 (CHBr) | 55 |

| C3 (CF) | 95 |

| -CH₃ | 20-25 |

| ¹⁹F NMR Chemical Shift (ppm) | |

| C-F | -180 |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch (broad) | 3300 - 2500 |

| C=O stretch | 1715 |

| C-F stretch | 1100 |

Note: The data presented in this table is hypothetical and serves as a representative example of results obtained from computational predictions.

Molecular Dynamics Simulations and Conformational Searching

The presence of a single bond between the C2 and C3 carbons allows for rotational freedom, leading to multiple possible conformations (rotamers). Conformational searching is a computational technique used to identify the stable, low-energy arrangements of the atoms. For this compound, the relative orientations of the bromine, fluorine, and methyl groups will significantly impact the stability of each conformer due to steric hindrance and electrostatic interactions. A systematic conformational search would likely reveal several local energy minima.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its conformational flexibility in different environments (e.g., in a solvent like water or chloroform). MD simulations can reveal the preferred conformations in solution and the energy barriers for interconversion between them.

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Br-C2-C3-F) | Relative Energy (kcal/mol) |

|---|---|---|

| I (Anti) | 180° | 0.00 |

| II (Gauche) | 60° | 1.5 |

Note: The data in this table is hypothetical, representing a plausible outcome of a conformational analysis.

Computational Elucidation of Reaction Mechanisms and Transition State Energies

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A plausible reaction for this compound is a nucleophilic substitution at the α-carbon (C2), where the bromine atom acts as a leaving group.

By modeling the reaction pathway, for example, an Sₙ2 reaction with a hydroxide ion, the geometry of the transition state can be determined. Transition state theory can then be used to calculate the activation energy, which provides a quantitative measure of the reaction's feasibility. Such studies can also explore the potential for competing elimination reactions.

Table 4: Calculated Energies for a Hypothetical Sₙ2 Reaction

| Parameter | Energy (kcal/mol) |

|---|---|

| Reactants Energy | 0.0 |

| Transition State Energy | +20.5 |

| Products Energy | -10.2 |

| Activation Energy | +20.5 |

| Reaction Energy | -10.2 |

Note: The data is hypothetical and represents a typical output for a computational study of a reaction mechanism.

Structure-Activity Relationship Modeling for Related Halogenated Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific biological activity is known for this compound, a hypothetical QSAR study could be performed on a series of related halogenated carboxylic acids to predict a certain biological effect.

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to activity. Descriptors can include physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges), and steric parameters.

A hypothetical QSAR equation for a series of related compounds might look like: Biological Activity (log 1/C) = 0.6 * logP - 0.2 * (Dipole Moment)² + 1.5

This equation would suggest that higher lipophilicity (logP) increases activity, while a larger dipole moment decreases it.

Table 5: Hypothetical Data for a QSAR Model of Related Halogenated Acids

| Compound | logP | Dipole Moment (D) | Biological Activity (log 1/C) |

|---|---|---|---|

| Analog 1 | 1.5 | 2.1 | 2.0 |

| Analog 2 | 2.0 | 2.5 | 2.2 |

| This compound | 2.2 | 2.85 | 2.3 |

Note: The data and QSAR model are purely hypothetical to illustrate the methodology.

Strategic Applications of 2 Bromo 3 Fluoro 3 Methylbutyric Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Bioactive Molecules and Agro-compounds

The presence of both bromine and fluorine atoms in 2-bromo-3-fluoro-3-methylbutyric acid makes it a highly attractive precursor for the synthesis of a wide range of fluorinated bioactive molecules and agro-compounds. The bromine atom at the α-position can be readily displaced by various nucleophiles, while the fluorine atom at the β-position can profoundly influence the biological activity of the resulting products.

The introduction of fluorine into agrochemicals, for instance, is a well-established strategy to enhance their efficacy. nih.govresearchgate.net Fluorinated building blocks are crucial in the synthesis of modern pesticides and herbicides. nbinno.comalfa-chemistry.com The trifluoromethyl group, in particular, is known to increase the lipophilicity of molecules, which can improve their penetration through plant cuticles and insect exoskeletons, leading to enhanced potency. nbinno.com Furthermore, the C-F bond's high strength often imparts greater metabolic stability, resulting in longer-lasting activity. nbinno.com While direct examples of the use of this compound in agrochemical synthesis are not extensively documented, its structural motifs suggest its potential utility in creating novel active ingredients.

In medicinal chemistry, the application of fluorinated building blocks is equally significant. A substantial percentage of drugs under development contain fluorine, highlighting the importance of fluorinated intermediates. biesterfeld.no The synthesis of various fluorinated compounds, including those with applications as anesthetics and in anti-infective and anti-inflammatory drugs, relies on versatile fluorinated precursors. alfa-chemistry.com The reactivity of the α-bromo group in this compound allows for the introduction of diverse functionalities, which, in combination with the effects of the β-fluoro substituent, could be exploited to generate novel drug candidates.

Table 1: Examples of Bioactive Molecules Synthesized from Halogenated and Fluorinated Precursors

| Precursor Type | Resulting Bioactive Molecule/Agrochemical | Key Synthetic Transformation |

| α-Halo-α,α-difluoromethyl ketones | Precursors for molecules with difluoromethylene groups | Trifluoroacetate release/halogenation protocol to generate reactive intermediates. nih.gov |

| Fluorinated building blocks | Various agrochemicals | Incorporation of fluorine to enhance efficacy and metabolic stability. nih.govresearchgate.netnbinno.com |

| Aromatic fluorides | Quinolone antibiotics (e.g., ciprofloxacin) | Nucleophilic aromatic substitution. alfa-chemistry.com |

| 4-Bromo-2-fluoroaniline | Anti-inflammatory drug (ibuprofen) | Multi-step synthesis involving the aniline precursor. alfa-chemistry.com |

Intermediate for the Construction of Chiral Fluorinated Amino Acid Derivatives and Peptidomimetics

Fluorinated amino acids are of immense interest in medicinal chemistry and chemical biology due to their ability to modulate peptide and protein structure and function. mdpi.combeilstein-journals.org The synthesis of these non-proteinogenic amino acids in an enantiomerically pure form is a significant challenge, and versatile fluorinated building blocks are essential for this purpose. mdpi.combeilstein-journals.orgchemrxiv.orgnih.govchemrxiv.org this compound, with its chiral center at the α-carbon, represents a promising starting material for the stereoselective synthesis of novel β-fluorinated amino acid derivatives.

The synthetic utility of this building block would involve the stereocontrolled displacement of the α-bromo atom with an amino group or its equivalent. This transformation could be achieved through various methods, including direct amination or the use of azide chemistry followed by reduction. The stereochemical outcome of such reactions would be crucial and could potentially be controlled through the use of chiral auxiliaries or asymmetric catalysis. The resulting β-fluoro-α-amino acid would be a valuable component for incorporation into peptides, where the fluorine atom could induce specific conformational preferences and enhance metabolic stability. mdpi.commdpi.com

Furthermore, this fluorinated building block could serve as a precursor for the synthesis of fluorinated peptidomimetics. nih.govresearchgate.netacs.orgrsc.org Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of fluorinated moieties into peptidomimetic scaffolds is a strategy to achieve these improvements. rsc.org The carboxylic acid functionality of this compound allows for its coupling to other amino acids or peptide fragments, while the α-bromo and β-fluoro groups provide handles for further structural modifications to create novel peptidomimetic structures.

Table 2: Strategies for the Asymmetric Synthesis of Fluorinated Amino Acids

| Synthetic Strategy | Fluorinated Precursor Type | Key Features |

| Asymmetric alkylation | Chiral Ni(II) complex of a glycine Schiff base | Allows for the introduction of various fluorinated side chains with high enantioselectivity. beilstein-journals.orgchemrxiv.orgnih.govchemrxiv.org |

| Nucleophilic fluorination | Chiral precursors with a leaving group | Use of reagents like DAST or Deoxofluor to introduce fluorine. mdpi.com |

| Electrophilic fluorination | Non-fluorinated precursors | Use of reagents like Selectfluor in the presence of a chiral catalyst. mdpi.com |

| From fluorinated starting materials | Commercially available fluorinated compounds | Multi-step synthesis to elaborate the amino acid structure. mdpi.com |

Utilization in Cascade Reactions for Accessing Complex Polyfunctionalized Scaffolds

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These reactions are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. The unique combination of functional groups in this compound makes it an ideal candidate for the design of novel cascade reactions.

For instance, a cascade sequence could be initiated by the reaction of the carboxylic acid, followed by an intramolecular reaction involving the α-bromo group. Alternatively, the α-bromo group could participate in a radical or organometallic-catalyzed reaction, which is then followed by a subsequent transformation involving another part of the molecule. The presence of the fluorine atom can influence the reactivity and selectivity of these cascade processes.

While specific cascade reactions involving this compound have not been explicitly reported, the development of cascade reactions utilizing fluorinated building blocks is an active area of research. rsc.orgnih.govnih.govacs.org For example, cascade reactions involving fluorinated enaminones have been used to synthesize fluorinated chromones and dihydrofurans. rsc.org Similarly, defluorinative multicomponent cascade reactions of trifluoromethylarenes have been developed to generate diverse aromatic difluoromethyl compounds. nih.govacs.org These examples highlight the potential for designing innovative cascade sequences starting from strategically functionalized fluorinated molecules like this compound to access complex polyfunctionalized scaffolds.

Development of Novel Heterocyclic and Carbocyclic Systems from this compound Derivatives

Fluorinated heterocyclic and carbocyclic compounds are of significant importance in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govnih.govresearchgate.nete-bookshelf.de The synthesis of these ring systems often relies on the use of functionalized fluorinated building blocks. Derivatives of this compound could serve as valuable precursors for the construction of novel fluorinated heterocyclic and carbocyclic frameworks.

The ester or amide derivatives of this compound could undergo intramolecular cyclization reactions to form lactones, lactams, or other heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a five- or six-membered ring, where the α-bromo group is displaced in an intramolecular fashion. The fluorine atom at the β-position would then be incorporated into the final cyclic product, influencing its properties. The synthesis of fluorinated heterocycles through the cyclization of fluorinated precursors is a common strategy. nih.govnih.gov

For the construction of carbocyclic systems, derivatives of this compound could be employed in various cyclization reactions, such as radical cyclizations or transition-metal-catalyzed processes. The α-bromo group can serve as a handle for radical generation or for oxidative addition to a metal center, initiating a cyclization cascade. The resulting fluorinated carbocycles could be valuable scaffolds for further synthetic elaboration.

Table 3: Methods for the Synthesis of Fluorinated Heterocyclic and Carbocyclic Systems

| Ring System | Synthetic Approach | Precursor Type |

| Fluorinated S-heterocycles | [3+2] and [4+2] cycloaddition reactions | Fluorinated thiocarbonyl compounds and other fluorinated dipolarophiles/dienophiles. nih.gov |

| Fluorinated pyrazoles and coumarins | Reaction of α-fluoro-β-ketoesters with dinucleophiles | α-Fluoro-β-ketoesters generated from fluoroalkyl amino reagents. nih.gov |

| Fluorinated pyrans | Base-mediated cascade reaction | Trifluoromethylated alkenes and 1,3-dicarbonyl compounds. nih.gov |

| Fluorinated heterocycles | Condensation of fluorinated 1,3-diketones | Fluorinated 1,3-diketones with hydrazines, hydroxylamine, etc. researchgate.net |

Future Research on this compound: A Roadmap for Innovation

The unique structural characteristics of this compound, featuring a stereogenic center at the α-carbon and a fluorine-bearing tertiary carbon at the β-position, position it as a compound of significant interest for future research and development in synthetic and medicinal chemistry. While specific studies on this molecule are currently limited, a wealth of knowledge in related areas of organofluorine and synthetic methodology provides a clear roadmap for future investigations. This article outlines promising future perspectives and emerging research avenues for unlocking the full potential of this intriguing molecule.

Q & A

Q. Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., splitting patterns for fluorine coupling in H NMR). F NMR can resolve fluorine environments, as seen in fluorinated cinnamic acids .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 2-Bromo-3-trifluoromethylbenzoic acid [177420-63-2] ).

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) verify functional groups.

Advanced: How can this compound be utilized in designing enzyme inhibitors or fluorinated prodrugs?

Methodological Answer :

The compound’s halogenated structure makes it a candidate for:

- Enzyme Inhibition : Fluorine’s electronegativity mimics transition states in enzymatic reactions. For instance, fluorinated analogs of phenylacetic acid are used in kinase inhibition studies .

- Prodrug Design : The carboxylic acid group can be esterified for improved bioavailability. Stability studies under physiological pH (e.g., phosphate buffer at 37°C) and enzymatic hydrolysis assays (using esterases) are critical steps .

Data Contradiction: How do researchers reconcile conflicting reactivity data in halogenated carboxylic acid derivatives?

Methodological Answer :

Contradictions may stem from solvent effects, trace impurities, or competing reaction pathways. For example:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charged intermediates, altering reaction rates compared to non-polar solvents.

- Trace Metals : Residual catalysts in boronic acid cross-couplings (e.g., 2-bromophenylboronic acid ) can lead to side reactions.

- Control Experiments : Replicate reactions under inert atmospheres (e.g., N) and use chelating agents (e.g., EDTA) to isolate variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.